4-Acetylcyclohexanone
Overview
Description
4-Acetylcyclohexanone is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . It is also known by other names such as 4-Acetylcyclohexanon .
Synthesis Analysis
The synthesis of 4-Acetylcyclohexanone involves the acetylation of cyclohexanone via pyrrolidinamine . In this process, cyclohexanone is converted to the corresponding enamine by reaction with pyrrolidine in the presence of an acid as a catalyst .Molecular Structure Analysis
The molecular structure of 4-Acetylcyclohexanone is characterized by a six-carbon cyclic molecule with a ketone functional group . The structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 4-Acetylcyclohexanone are complex and involve a multitude of species . The discharge process incorporates a multitude of species, predominantly nitrogen, oxygen, and water vapor, alongside a vast array of reaction products, leading to a complex web of hundreds to thousands of reactions .Physical And Chemical Properties Analysis
4-Acetylcyclohexanone has a molecular weight of 140.18 . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
Pharmaceutical Intermediates
- Synthesis of Medicine Intermediates : 4-Acetylcyclohexanone serves as an important pharmaceutical intermediate. A study highlights its synthesis using toluene and toluene-p-sulfonic acid, showcasing its economical and environmentally friendly production process (Zhou Liu-yi, 2010).
Organic Synthesis
- Precursor for Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol : It's used as a precursor in synthesizing pharmaceutical intermediates like hydrochloride salt of trans-4-aminocyclohexanol. The study demonstrates a two-step process involving acetylation and hydrogenation (Li Jia-jun, 2012).
Catalysis
- Catalysis in Polymerization : The compound plays a role in catalysis, particularly in Ziegler−Natta polymerization for propylene−ethylene copolymerization. Research indicates its interaction with different complexes and its influence on polymer composition and catalyst activity (Yinlin Ma et al., 1999).
Chemical Kinetics and Reactions
- Study of Keto-Enol Tautomerism : Investigations into the keto-enol tautomerism of 2-acetylcyclohexanone in various conditions reveal significant insights into reaction mechanisms and equilibria in different solvents (E. Iglesias, 2003).
Environmental and Green Chemistry
- Continuous-Flow Biocatalytic Process : 4-Acetylcyclohexanone is used in biocatalytic processes for synthesizing commercial fragrances, emphasizing environmentally friendly and efficient production methods (F. Tentori et al., 2020).
Analytical Chemistry
- Detection of Ketone Gases : It's relevant in the chemoselective detection of ketone gases. A study demonstrates the use of ionic liquids on QCM chips for detecting acyclic and cyclic ketone gases efficiently (Yen-Liang Liu et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for 4-Acetylcyclohexanone are not mentioned in the sources, there is a general interest in the field of chemistry for advanced research with significant potential for high impact . This includes the development of new synthesis methods and the exploration of novel applications for chemical compounds .
properties
IUPAC Name |
4-acetylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-2-4-8(10)5-3-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJYVZNKQBEZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336795 | |
Record name | 4-Acetylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylcyclohexanone | |
CAS RN |
5034-21-9 | |
Record name | 4-Acetylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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